Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex molecule featuring a benzothiophene core substituted with a trichloroethylamino group and a 2-bromobenzoyl moiety. Its synthesis likely involves multi-step reactions, including cyanoacetylation and Petasis-like multicomponent reactions, as inferred from analogous compounds (e.g., ).
Properties
CAS No. |
611185-58-1 |
|---|---|
Molecular Formula |
C20H20BrCl3N2O3S |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
ethyl 2-[[1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20BrCl3N2O3S/c1-2-29-18(28)15-12-8-4-6-10-14(12)30-17(15)26-19(20(22,23)24)25-16(27)11-7-3-5-9-13(11)21/h3,5,7,9,19,26H,2,4,6,8,10H2,1H3,(H,25,27) |
InChI Key |
DUCNUQLYFVREBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiomethyl Ketones
A widely adopted route involves the cyclization of α-(arylthio)acetophenone derivatives under acidic conditions. For example, α-(3-cyclohexenylthio)acetophenone undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 85–90°C to yield 4,5,6,7-tetrahydro-1-benzothiophene intermediates. This method, however, often produces regioisomeric mixtures, necessitating chromatographic separation or fractional crystallization for isolation of the desired isomer.
Reaction Conditions:
Hydrogenation of Aromatic Benzothiophenes
Alternative routes involve the partial hydrogenation of fully aromatic benzothiophenes. Catalytic hydrogenation using Pd/C or Raney nickel under 3–5 atm H₂ pressure selectively reduces the benzene ring to a cyclohexene system while preserving the thiophene moiety. This method is advantageous for scalability but requires careful control to avoid over-reduction.
Acylation with 2-Bromobenzoyl Chloride
The final step involves acylating the trichloroethylamine moiety with 2-bromobenzoyl chloride . This reaction is typically conducted under Schotten-Baumann conditions to minimize hydrolysis of the acid chloride.
Stepwise Acylation Protocol
-
Base Selection: Aqueous sodium bicarbonate or pyridine neutralizes HCl generated during the reaction.
-
Solvent System: Biphasic mixture of dichloromethane (DCM) and water.
-
Temperature: 0–5°C to suppress side reactions.
-
Reaction Time: 2–4 hours.
Typical Yield: 70–85% after recrystallization from ethanol/water.
Boron Trichloride-Mediated Acylation
For acid-sensitive substrates, boron trichloride (BCl₃) in 1,2-dichloroethane at 0°C promotes efficient acylation. This method avoids aqueous conditions, preserving ester groups susceptible to hydrolysis.
Critical Parameters:
-
Molar Ratio: 1.2 equivalents of BCl₃ per amine group
-
Workup: Quench with cold ethanol to precipitate the product.
Purification and Characterization
Crystallization Techniques
The crude product is purified via gradient recrystallization using ethanol/water (95:5 v/v). Key observations:
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities. Retention time: 12.3 min (target compound) vs. 14.1 min (undesired isomer).
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Adoption of microreactor technology improves heat transfer and mixing efficiency during cyclization and acylation steps. A representative flow setup:
Waste Management
The process generates chlorinated byproducts (e.g., trichloroethane), necessitating distillation recovery systems to meet environmental regulations.
Analytical Data Summary
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| [α]D²⁵ (c=1, CHCl₃) | +12.3° | Polarimetry |
| HPLC Purity | 99.2% | UV 254 nm |
| HRMS (m/z) | 576.727 [M+H]+ | ESI-TOF |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the bromobenzoyl group makes it a candidate for radiolabeling, which can be useful in imaging studies.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trichloroethyl group can enhance the compound’s binding affinity to certain targets, while the bromobenzoyl group may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 4-Bromobenzoyl Analog (): The 4-bromo isomer (ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) shares the same backbone but differs in bromine substitution (para vs. ortho).
- 4-Hydroxyphenyl Derivative (): Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate replaces bromine with a hydroxyl group. The hydroxyl group introduces hydrogen-bonding capabilities, which may improve crystallinity and solubility in polar solvents but reduce metabolic stability compared to halogenated analogs .
Halogen vs. Other Functional Groups
- 4-Chlorophenyl Carbamate (): Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate substitutes bromine with chlorine.
- Methoxybenzoyl Derivative (): Ethyl 2-{[({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate introduces a methoxy group, an electron-donating substituent. This modification could stabilize the benzothiophene ring electronically, enhancing resistance to oxidative degradation but reducing electrophilic reactivity .
Crystallographic and Computational Insights
- Crystallography Tools: The SHELX system () and ORTEP-III () are critical for resolving structural features like ring puckering () and hydrogen-bonding networks (). The target compound’s ortho-bromo substitution may induce unique torsional strains or packing motifs compared to para-substituted analogs .
Biological Activity
Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as compound 1) is a synthetic derivative of benzothiophene that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 features a complex structure that includes a benzothiophene core and multiple functional groups that may contribute to its biological activity. The presence of the bromobenzoyl group and trichloroethyl moiety are particularly noteworthy for their potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compound 1 exhibits significant antimicrobial properties. In vitro assays demonstrated that it possesses activity against various bacterial strains. For instance, a study showed that compound 1 had a minimum inhibitory concentration (MIC) of less than 50 μM against Mycobacterium tuberculosis (Mtb), indicating its potential as an anti-tuberculosis agent .
| Compound | MIC (μM) | Target |
|---|---|---|
| Compound 1 | <50 | Mycobacterium tuberculosis |
| Control (INH) | 0.24 | Mycobacterium tuberculosis |
Cytotoxicity Studies
The cytotoxic effects of compound 1 were evaluated using human monocytic THP-1 cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 6.2 μM, suggesting moderate toxicity to human cells . This level of cytotoxicity necessitates further investigation into the therapeutic index of compound 1.
The mechanism by which compound 1 exerts its antimicrobial effects appears to involve the inhibition of mycolic acid synthesis in Mtb. Studies using radiolabeled precursors indicated that exposure to compound 1 resulted in a significant reduction in the levels of trehalose monomycolate (TMM), a critical component of the bacterial cell wall . This inhibition is crucial for the bactericidal activity observed.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of compound 1. Variations in the bromobenzoyl and trichloroethyl groups were explored to enhance potency against resistant strains of bacteria. Modifications that increase lipophilicity or alter electronic properties could improve bioavailability and target specificity .
Case Study: Anti-Tuberculosis Activity
In a controlled study assessing the efficacy of compound 1 against Mtb, researchers treated infected THP-1 cells with varying concentrations of compound 1 over several days. The results indicated a dose-dependent reduction in bacterial viability, with significant reductions observed at concentrations as low as 5 μM after three days of treatment .
Case Study: Comparative Analysis with Known Drugs
Comparative studies with standard anti-tuberculosis drugs such as Isoniazid (INH) showed that while compound 1 was less potent than INH, it still exhibited promising activity against resistant strains. This positions compound 1 as a potential candidate for further development in combination therapies .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:
- Stepwise Control : Monitor intermediates via HPLC or TLC to ensure completion of each step (e.g., bromobenzoylation, trichloroethylation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in amide coupling steps, while dichloromethane improves solubility during cyclization .
- Catalysis : Use triethylamine or DMAP to accelerate acylation reactions .
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, molar ratios) and identify critical factors. For example, higher temperatures (80–100°C) may improve cyclization but risk decomposition .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., 2-bromobenzoyl vs. trichloroethyl groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the benzothiophene core and substituent orientations .
- HPLC-MS : Detects impurities (<0.5%) from incomplete coupling or side reactions .
- Elemental Analysis : Validates molecular formula accuracy, especially for halogen (Br, Cl) content .
Intermediate: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, suggesting storage at ≤4°C for long-term stability .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation of the 2-bromobenzoyl group under UV light; amber vials are recommended .
- Humidity Control : Karl Fischer titration detects hydrolysis of the ethyl ester moiety at >60% humidity; desiccants are essential .
Advanced: How can researchers resolve contradictions in bioactivity data across derivatives with similar structures?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-bromobenzoyl vs. 4-chlorophenyl) using molecular docking to identify binding site interactions .
- Bioassay Standardization : Ensure consistent protocols (e.g., enzyme concentration, incubation time) to minimize variability. For example, IC₅₀ discrepancies in kinase inhibition may arise from assay pH differences .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .
Advanced: What computational strategies are effective for predicting this compound’s reactivity and biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites (e.g., trichloroethyl group’s susceptibility to nucleophilic attack) .
- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., spliceosome proteins) to prioritize experimental validation .
- Machine Learning (ML) : Train models on PubChem data to predict solubility or toxicity profiles based on substituent patterns .
Advanced: How can researchers design experiments to elucidate the role of the trichloroethyl group in modulating biological activity?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs replacing -CCl₃ with -CF₃ or -CH₂CH₃ to assess steric/electronic effects .
- Kinetic Studies : Compare reaction rates with thiol-containing biomolecules (e.g., glutathione) to evaluate covalent binding potential .
- Crystallographic Analysis : Resolve protein-ligand complexes to map interactions (e.g., hydrophobic pockets accommodating -CCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
